3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione
Overview
Description
Synthesis Analysis
The synthesis of compounds with the triphenylphosphoranylidene group often involves the use of Wittig reagents . These reagents are used for the conversion of aldehydes and ketones to two-carbon homologated, α,β-unsaturated carbonyl compounds .Molecular Structure Analysis
The structure of compounds with the triphenylphosphoranylidene group can be established using IR and 13C NMR spectroscopy and quantum-chemical calculations .Chemical Reactions Analysis
Reactions of compounds with the triphenylphosphoranylidene group often involve the carbonyl group . For example, reactions with NH2OH and RNHNH2 involve the carbonyl group in position 1 . A reaction with o-phenylenediamine involves the carbonyl groups in positions 1 and 2 .Scientific Research Applications
Synthesis of γ-Butyrolactonylidene Derivatives
Methods
The synthesis typically involves the reaction of 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione with various reagents to form the desired lactonylidene derivatives .
Results
The resulting compounds have applications in the synthesis of more complex molecules, although specific yields and reaction conditions were not detailed in the search results.
Anti-HIV Pronucleotide Synthesis
Methods
The synthesis involves the preparation of nucleoside di- and triphosphates that can act as potential pronucleotides in anti-HIV therapy .
Results
These compounds could provide a new generation of anti-HIV drugs, with the synthesis strategies and biological activity being a focus of current research .
Crystallography and Structural Analysis
Methods
The compound’s crystal structure is analyzed through X-ray crystallography, revealing interactions such as C—H···O hydrogen bonds .
Results
The structural data obtained can inform the design of new compounds and the understanding of molecular behavior in solid-state chemistry .
Safety And Hazards
properties
IUPAC Name |
3-(triphenyl-λ5-phosphanylidene)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18NO2P/c24-21-16-20(22(25)23-21)26(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAVAQXUNJPBEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18NO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544985 | |
Record name | 3-(Triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione | |
CAS RN |
28118-79-8 | |
Record name | 3-(Triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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